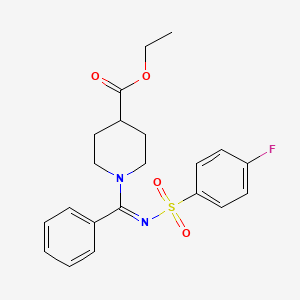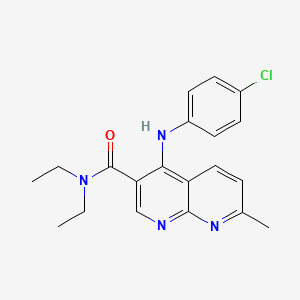
6-甲基-5-(4,4,5,5-四甲基-1,3,2-二恶杂硼环-2-基)烟腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile” seems to be a complex organic compound. It likely contains a pyridine ring (based on the “nicotinonitrile” part of the name), which is a basic heterocyclic organic compound similar to benzene and pyridine, containing one nitrogen atom . The “4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl” part suggests the presence of a boronic ester, which is often used in Suzuki coupling reactions .
Chemical Reactions Analysis
As mentioned earlier, boronic esters are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which is a key step in the synthesis of many complex organic compounds.科学研究应用
合成与结构分析
6-甲基-5-(4,4,5,5-四甲基-1,3,2-二恶杂硼环-2-基)烟腈是合成复杂有机化合物中的一个关键中间体。例如,Qing-mei Wu 等人 (2021 年) 探索了相关化合物的合成、晶体结构和振动特性,深入了解了它们的结构特征以及在材料科学和制药领域的潜在应用。他们的工作涉及光谱学和 X 射线衍射技术来确认分子结构,强调了此类化合物在推进有机合成和结构分析中的重要性 (Qing-mei Wu 等人,2021)。
药物开发
该化合物还因其在药物应用中的潜力而受到研究。M. Ismail 等人 (2004 年) 合成了氘标记衍生物以研究其抗原生动物活性,突出了该化合物在新治疗剂开发中的相关性 (M. Ismail 和 D. Boykin,2004)。此类研究证明了该化合物在为生物测定创建标记分子的实用性,为理解药物相互作用和治疗原生动物感染的作用机制提供了一条途径。
材料科学与电子学
在材料科学和电子学领域,6-甲基-5-(4,4,5,5-四甲基-1,3,2-二恶杂硼环-2-基)烟腈的衍生物因其独特的特性而受到研究。例如,P.-Y. Huang 等人 (2021 年) 对带有苯环的硼酸酯中间体进行了一项研究,展示了它们在创造具有特定电子和光子特性的新材料方面的潜力。通过 DFT 计算和晶体学分析,他们揭示了这些化合物的物理化学性质,表明它们在开发用于电子设备的高级材料中的应用 (P.-Y. Huang 等人,2021)。
分析化学应用
此外,该化合物及其衍生物在分析化学中也有应用。I. Nemet 等人 (2006 年) 对食品和生物体中的甲基乙二醛进行的研究等涉及反应性 α-氧代醛的分析。此类研究强调了像 6-甲基-5-(4,4,5,5-四甲基-1,3,2-二恶杂硼环-2-基)烟腈这样的化学中间体在开发用于检测和定量生化分子的分析方法中的重要性,有助于食品安全和了解生化途径 (I. Nemet 等人,2006)。
未来方向
作用机制
Target of Action
Similar compounds have been used in the synthesis of cholinergic drugs, which target the cholinergic system that plays a significant role in the functioning of the nervous system .
Mode of Action
Compounds with similar structures have been used in borylation reactions, which involve the addition of a boron atom to organic compounds . This can lead to changes in the compound’s reactivity and interactions with its targets.
Biochemical Pathways
The compound’s boron-containing structure suggests it may be involved in borylation reactions, which are important in various biochemical processes .
Result of Action
The compound’s potential involvement in borylation reactions suggests it could alter the structure and function of target molecules .
生化分析
Biochemical Properties
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes and proteins, facilitating reactions such as borylation and hydroboration. These interactions are crucial for the formation of carbon-boron bonds, which are essential in the synthesis of complex organic molecules . The compound’s ability to form stable complexes with enzymes like palladium catalysts enhances its utility in biochemical applications.
Cellular Effects
The effects of 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, it has been observed to alter gene expression profiles, leading to changes in cellular functions such as proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s boron moiety is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins . This interaction can lead to the inhibition of enzyme activity or the stabilization of enzyme-substrate complexes, thereby modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high humidity or temperature . Long-term studies have shown that its effects on cellular functions can persist, with some alterations in cellular metabolism and gene expression observed over time.
Dosage Effects in Animal Models
The effects of 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects are observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels . The compound can be metabolized through pathways involving oxidation and conjugation, leading to the formation of various metabolites that can further participate in biochemical reactions.
Transport and Distribution
Within cells and tissues, 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is critical for its activity and function. It is often directed to specific organelles such as the mitochondria or endoplasmic reticulum through targeting signals or post-translational modifications . This localization allows the compound to interact with organelle-specific enzymes and proteins, thereby modulating organelle function and cellular metabolism.
属性
IUPAC Name |
6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-9-11(6-10(7-15)8-16-9)14-17-12(2,3)13(4,5)18-14/h6,8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSGBQDYRWBLNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2884848.png)
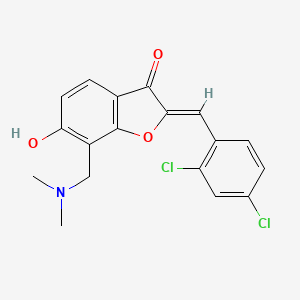
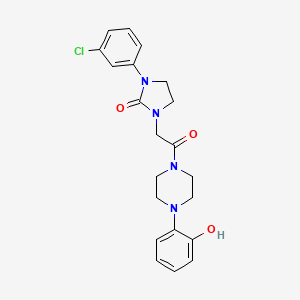

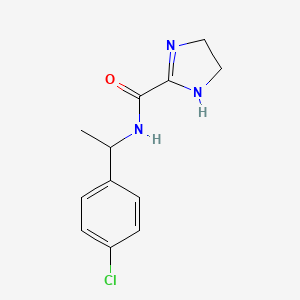

![2-(4-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2884859.png)
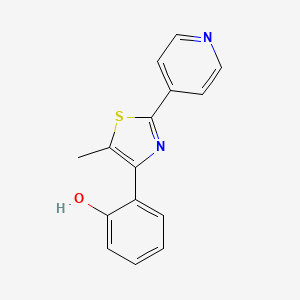

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2884862.png)

